molecular formula C6H12O6 B12664201 alpha-D-gulopyranose CAS No. 7282-78-2

alpha-D-gulopyranose

Cat. No.: B12664201
CAS No.: 7282-78-2
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-RXRWUWDJSA-N
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Description

Alpha-D-gulopyranose: is a six-carbon sugar (hexose) that exists in a cyclic form known as a pyranose. It is an epimer of glucose, differing in the configuration around one specific carbon atom. This compound is significant in various biochemical processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-gulopyranose can be synthesized through the epimerization of D-glucose. This process involves the use of specific catalysts and reaction conditions to achieve the desired stereochemistry. The reaction typically occurs in an aqueous solution with the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of glucose. Enzymes such as epimerases are used to catalyze the conversion, ensuring high yield and specificity. The process is optimized for large-scale production to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-gulopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha-D-gulopyranose has several applications in scientific research:

Mechanism of Action

The mechanism by which alpha-D-gulopyranose exerts its effects involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymes, facilitating biochemical reactions essential for metabolism. The molecular targets include enzymes such as epimerases and oxidoreductases, which catalyze its conversion into other biologically active compounds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and interaction with enzymes. This distinct configuration makes it valuable for studying enzyme specificity and carbohydrate metabolism .

Properties

CAS No.

7282-78-2

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m1/s1

InChI Key

WQZGKKKJIJFFOK-RXRWUWDJSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

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